sodium fluoromethanesulfinate

Descripción general

Descripción

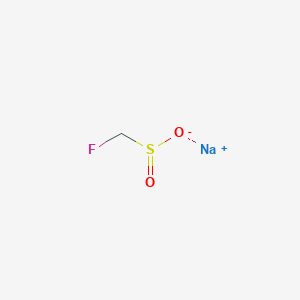

Sodium fluoromethanesulfinate is an organosulfur compound with the molecular formula CH₂FNaO₂S. It is a white, crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly for introducing fluoromethyl groups into molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium fluoromethanesulfinate can be synthesized through the reaction of fluoromethanesulfinic acid with sodium hydroxide. The reaction typically occurs under mild conditions and yields the sodium salt of fluoromethanesulfinic acid .

Industrial Production Methods: In industrial settings, this compound is produced by the fluorination of methanesulfinic acid derivatives. This process involves the use of fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride in the presence of a catalyst .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Sodium triflinate acts as a nucleophile in S- and O-alkylation reactions. For example:

-

Reaction with alkyl halides (R–X) yields trifluoromethanesulfonyl derivatives (R–SOCF) via SN2 mechanisms .

-

In methanol solutions, it forms methyl triflinate (CFSOOMe) under acidic conditions, though solvolysis competes with ester formation .

Key Factors Influencing Reactivity:

2.1. Thermal Decomposition

Heating above 100°C induces cleavage of the S–O bond, releasing difluorocarbene (CF):

This intermediate participates in cycloadditions with alkenes/alkynes, forming α,α-difluorinated heterocycles .

2.2. Acid-Mediated Decomposition

In concentrated HSO or HBr, sodium triflinate undergoes protonation and subsequent fragmentation to trifluoromethanesulfonic acid (CFSOH) .

Competitive Pathways Identified Computationally :

| Pathway | Energy Barrier (kcal/mol) | Major Product |

|---|---|---|

| Cycloaddition (desired) | 1.0 | Difluorinated heterocycle |

| Dimerization (undesired) | 3.1 | Fluorinated byproducts |

Acid-Base Reactions

Sodium triflinate reacts with strong acids to form trifluoromethanesulfonic acid:

This process is utilized industrially for anhydrous CFSOH synthesis .

Solvolysis Stability :

| Condition | Stability of CFSONa | Byproducts Observed |

|---|---|---|

| 20% piperidine/DMF | Stable | None |

| NaOH/MeOH | Partial cleavage | NaOTs (sodium tosylate) |

| BBr/CHCl | Stable | None |

Multicomponent Reactions

Computational screening (artificial force-induced reaction method) predicts sodium triflinate’s utility in azomethine ylide-mediated cycloadditions :

-

Combines with aldehydes, ketones, or imines to generate α,α-difluorinated N-heterocycles.

-

Energy barriers for desired pathways (ΔG‡ ≈ 1–3 kcal/mol) favor product formation over side reactions .

Example Reaction :

Yield: 60–85% (depending on R group).

5.1. Oxidation

Exposure to O or peroxides oxidizes the sulfinate group to sulfonate (CFSO) .

5.2. Reduction

Fe(0) in acidic ethanol reduces CFSONa to CFSH, though competing decomposition limits yields .

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Difluoromethylation Agent

NaFMS serves as a difluoromethylating agent, facilitating the introduction of difluoromethyl groups into organic molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals. The compound has been shown to effectively react with protonated heteroaromatic bases, leading to the formation of difluoromethylated products with significant biological activity .

1.2. Synthesis of Organosulfur Compounds

Sodium fluoromethanesulfinate can be utilized to synthesize various organosulfur compounds, including sulfonamides and sulfones. These compounds are valuable in medicinal chemistry due to their diverse biological activities. NaFMS acts as a versatile building block, enabling the formation of C–S bonds under mild reaction conditions .

Pharmaceutical Applications

2.1. Antiviral and Anticancer Agents

Research indicates that this compound is involved in the preparation of intermediates for antiviral and anticancer agents. Its ability to introduce difluoromethyl groups enhances the efficacy of nucleoside analogs, which are critical in developing new therapeutic agents .

2.2. Stereoselective Synthesis

The compound has been employed in stereoselective synthesis processes, particularly in creating β-anomer enriched carbohydrate intermediates used in nucleoside synthesis. This application is significant for developing drugs targeting viral infections and cancers .

Materials Science

3.1. Electrolyte Additive in Batteries

NaFMS has potential applications as an electrolyte additive in sodium-ion batteries. Research suggests that incorporating sulfur-containing compounds like NaFMS can improve the electrochemical performance of battery systems by enhancing the stability of solid-electrolyte interphases (SEIs) . The presence of NaFMS contributes to the formation of a more robust SEI, which is crucial for battery longevity and efficiency.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Ratovelomanana-Vidal et al., 2018 | Demonstrated the effective use of NaFMS in synthesizing difluoroalkylsulfinates from alkyl iodides | Pharmaceutical synthesis |

| Baran et al., 2014 | Developed a method for synthesizing structurally varied sodium sulfinates via Barton-type decarboxylation reactions | Organic synthesis |

| Harrity et al., 2015 | Improved synthesis of optically pure sulfinate salts from chiral 2-mercaptopyrimidines | Drug development |

Mecanismo De Acción

The mechanism by which sodium fluoromethanesulfinate exerts its effects involves the generation of fluoromethyl radicals. These radicals can react with various substrates to form fluoromethylated products. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Comparación Con Compuestos Similares

Sodium trifluoromethanesulfinate (CF₃SO₂Na): Used for trifluoromethylation reactions.

Sodium difluoromethanesulfinate (CF₂HSO₂Na): Used for difluoromethylation reactions.

Uniqueness: Sodium fluoromethanesulfinate is unique in its ability to introduce a single fluoromethyl group into molecules, which can significantly alter the physical and chemical properties of the resulting compounds. This makes it a valuable reagent for fine-tuning the properties of organic molecules in various applications .

Actividad Biológica

Sodium fluoromethanesulfinate (SFMS) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

This compound can be synthesized through several methods, often involving the reaction of fluorinated compounds with sulfinic acids. The compound is characterized by its stability and hygroscopic nature, which are critical for its applications in various fields, including pharmaceuticals and agriculture.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties similar to those of sodium fluoride. For instance, sodium fluoride is known to inhibit key glycolytic enzymes such as enolase and phosphoenolpyruvate synthetase, leading to ATP depletion in bacteria like E. coli . The inhibition of these enzymes disrupts cellular metabolism, ultimately impairing bacterial growth. This mechanism suggests that SFMS may also exert similar effects on microbial populations.

Gene Expression Modulation

Studies have shown that sodium fluoride affects gene expression at the transcriptome level. For example, it slows down RNA degradation, enhancing RNA stability and steady-state mRNA levels . This post-transcriptional regulation could be a significant aspect of SFMS's biological activity, particularly under anaerobic conditions where many pathogens thrive.

Case Study 1: Inhibition of Bacterial Growth

A study investigated the impact of this compound on E. coli under anaerobic conditions. The results demonstrated that increasing concentrations of SFMS led to significant ATP depletion and alterations in gene expression related to stress responses and metabolism . The upregulated genes were linked to osmotic stress adaptation and cell envelope stress, indicating a robust response mechanism against the compound.

| Concentration (mM) | ATP Levels (Relative) | Key Upregulated Genes |

|---|---|---|

| 0 | 100 | None |

| 20 | 70 | pspABCDE, betIBA |

| 70 | 30 | ilvXGMEDA, osmC |

Case Study 2: Effects on Eukaryotic Cells

Another study explored the effects of this compound on eukaryotic cells. It was found that SFMS could induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production . This suggests potential therapeutic applications in oncology.

Applications in Agriculture

This compound has also been investigated for its use as a pesticide. Its antimicrobial properties make it a candidate for controlling bacterial pathogens in crops. Preliminary studies indicate that it could effectively reduce pathogenic bacterial populations without adversely affecting beneficial microorganisms .

Propiedades

IUPAC Name |

sodium;fluoromethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSSKREIDWEJT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2FNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1661836-10-7 | |

| Record name | Sodium fluoromethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.